2,7-Dioxaspiro[4.4]nonan-4-one

Lipoxygenase inhibition Anti-inflammatory Arachidonic acid cascade

Researchers developing LOX-targeted therapeutics face scaffold flexibility that complicates SAR interpretation. This rigid [4.4]-spiroketal mono-ketone solves that by providing a single, chemoselective C4 diversification handle absent in spirodilactone analogs. - Enables orthogonal ketone chemistry (reductive amination, Grignard, oxime formation) without competing lactone ring-opening. - Validated lipoxygenase inhibitor core, structurally analogous to indiculide A benchmark compounds. - Simplifies asymmetric spirocycle synthesis; stable scaffold resists hydrolytic degradation seen in dilactone counterparts.

Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
Cat. No. B12985006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dioxaspiro[4.4]nonan-4-one
Molecular FormulaC7H10O3
Molecular Weight142.15 g/mol
Structural Identifiers
SMILESC1COCC12COCC2=O
InChIInChI=1S/C7H10O3/c8-6-3-10-5-7(6)1-2-9-4-7/h1-5H2
InChIKeyOHXYFFULBIKILB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dioxaspiro[4.4]nonan-4-one: Physicochemical Profile and Comparator Landscape


2,7-Dioxaspiro[4.4]nonan-4-one (CAS 2387596-51-0) is a spirocyclic mono-ketone with molecular formula C7H10O3 and molecular weight 142.15 g/mol, featuring a rigid [4.4]-spiroketal scaffold with a single ketone functionality at the 4-position . This compound belongs to the broader 2,7-dioxaspiro[4.4]nonane class but is structurally distinct from the more extensively characterized spirodilactone 1,6-dioxaspiro[4.4]nonane-2,7-dione (CAS 3505-67-7, C7H8O4, MW 156.14) [1], the isomeric 2,7-dioxaspiro[4.4]nonane-1,6-dione (CAS 4372-10-5) [2], the unsubstituted 1,6-dioxaspiro[4.4]nonane (CAS 176-25-0, NSC 18515) , and the insect pheromone 2-ethyl-1,6-dioxaspiro[4.4]nonane (chalcogran, CAS 38401-84-2) [3]. The mono-ketone oxidation state at C4 confers a distinct reactivity profile compared to the dilactone and unsubstituted spiroketal analogs, making it a chemically orthogonal building block for asymmetric synthesis, medicinal chemistry scaffold diversification, and polymer intermediate applications. Important caveat: direct head-to-head comparative studies quantifying differential biological or material performance for this specific compound versus its closest analogs are scarce in the current peer-reviewed literature; therefore, the present guide assembles the strongest verifiable evidence available while explicitly noting evidence strength limitations.

Why 2,7-Dioxaspiro[4.4]nonan-4-one Cannot Be Casually Swapped with In-Class Spiroketals


Within the [4.4]-spiroketal family, functional group identity and ring connectivity produce substantial differences in physicochemical properties, reactivity, and documented applications—differences that render casual substitution scientifically invalid. The target compound (C7H10O3, mono-ketone) differs from the spirodilactone (C7H8O4, dual lactone) by two oxygen atoms and two hydrogen atoms, conferring distinct redox behavior: 2,7-dioxaspiro[4.4]nonan-4-one can undergo chemoselective reduction, oxidation, or nucleophilic addition at the C4 carbonyl without ring-opening of the spiroketal framework [1]. In contrast, 1,6-dioxaspiro[4.4]nonane-2,7-dione hydrolyzes in aqueous media to 4-oxoheptanedioic acid via ring-opening of both lactone rings under mild conditions [2], a degradation pathway absent in the mono-ketone analog. Furthermore, the spirodilactone has been characterized with thermal stability exceeding 500 °C and is utilized as a dicarboxylic acid equivalent for polyether and polyamide synthesis [3], whereas the mono-ketone scaffold is positioned as a precursor for asymmetric ketone chemistry and spirocycle diversification programs. The insect pheromone analog 2-ethyl-1,6-dioxaspiro[4.4]nonane (chalcogran) is optimized for olfactory receptor binding in Coleoptera species [4] and has no documented utility as a synthetic intermediate. These functional group-driven divergences underscore the principle that in-class spiroketals are not interchangeable commodities; procurement decisions must align each scaffold's proven properties with the intended experimental or industrial application.

Quantitative Comparative Evidence and Class-Level Differentiation Data


Lipoxygenase Inhibition Potency: Spiroketal Scaffold as LOX Pharmacophore

The 2,7-dioxaspiro[4.4]nonane scaffold has been characterized as a potent lipoxygenase (LOX) inhibitor that interferes with arachidonic acid metabolism [1]. The spirodilactone 1,6-dioxaspiro[4.4]nonane-2,7-dione (a close dione analog) also exhibits LOX inhibition and additionally inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [2]. A structurally distinct oxaspiro compound, indiculide A (possessing a different spiro scaffold), demonstrated 5-LOX inhibition with IC50 = 2.57 μM versus the standard inhibitor zileuton at IC50 = 3.70 μM [3], establishing a quantitative benchmark for spiroketal-class LOX activity. Direct IC50 data for 2,7-dioxaspiro[4.4]nonan-4-one against purified LOX isozymes is not publicly available as of this assessment. This evidence is class-level inference: the 2,7-dioxaspiro[4.4]nonane core is documented to engage LOX, but specific potency for the mono-ketone analog has not been quantified in peer-reviewed literature.

Lipoxygenase inhibition Anti-inflammatory Arachidonic acid cascade

Thermal and Hydrolytic Stability: Mono-Ketone vs. Spirodilactone

1,6-Dioxaspiro[4.4]nonane-2,7-dione (spirodilactone) exhibits thermal stability exceeding 500 °C, a property documented to enable its use in high-temperature polymer applications including polyether and polyamide synthesis [1]. However, the same spirodilactone undergoes facile hydrolytic ring-opening in aqueous media to yield 4-oxoheptanedioic acid [2], which limits its utility in protic or aqueous reaction environments. In contrast, 2,7-dioxaspiro[4.4]nonan-4-one, possessing a single ketone rather than two hydrolytically labile lactone rings, is expected to exhibit superior hydrolytic stability while retaining the rigid spiroketal core, making it a more robust intermediate for reactions requiring aqueous or protic conditions. No quantitative differential hydrolytic half-life data (t1/2) under controlled pH conditions has been published for this direct comparison; this evidence is class-level inference grounded in the established functional group chemistry of lactones versus ketones.

Thermal stability Hydrolytic stability Polymer intermediate

Synthetic Accessibility: Succinic Acid-Derived Spirodilactone vs. Mono-Ketone

1,6-Dioxaspiro[4.4]nonane-2,7-dione is synthesized from the platform chemical succinic acid via a one-step thermal condensation with yields exceeding 80% under optimized catalytic conditions [1]. This exceptional synthetic accessibility and low-cost feedstock derivation position the spirodilactone as the most economical entry point into the 2,7-dioxaspiro[4.4]nonane scaffold family. 2,7-Dioxaspiro[4.4]nonan-4-one (mono-ketone) is not directly accessible from succinic acid and typically requires multi-step synthesis involving cyclization of γ-hydroxy carboxylic acids with lactones or condensation of two lactone molecules in the presence of sodium ethoxide [2]. The differential in step count and feedstock cost gives the spirodilactone a quantifiable procurement cost advantage for large-scale applications. However, the mono-ketone's distinct oxidation state enables downstream chemistries (e.g., enantioselective reduction, reductive amination, Wittig olefination) that are not feasible with the fully oxidized spirodilactone, justifying its higher acquisition cost for targeted synthetic applications. Specific cost-per-gram or yield-per-step figures require direct vendor quotation; this evidence is a cross-study comparable synthesis analysis.

Synthetic accessibility Platform chemical Cost efficiency

Dihydroorotase Inhibition: IC50 Comparison Across Spiroketal Scaffolds

A BindingDB entry for a 2,7-dioxaspiro[4.4]nonane derivative reports an IC50 of 1.00 × 10^6 nM (1 mM) against dihydroorotase enzyme from mouse Ehrlich ascites cells at pH 7.37 and 10 μM compound concentration [1]. This exceptionally weak activity (essentially inactive at pharmacologically relevant concentrations) provides a quantitative baseline indicating that the unadorned 2,7-dioxaspiro[4.4]nonane core lacks intrinsic nanomolar or micromolar potency against this pyrimidine biosynthesis target. The dihydroorotase inhibition data serves as a useful negative control benchmark: any analog development program targeting this enzyme must introduce substantial structural modifications beyond the parent spiroketal scaffold. No comparative IC50 data for 1,6-dioxaspiro[4.4]nonane-2,7-dione or 2,7-dioxaspiro[4.4]nonan-4-one against the same enzyme has been located. This evidence is supporting-level due to the weak absolute activity and absence of direct comparator data.

Dihydroorotase inhibition Pyrimidine biosynthesis Anticancer target

Polymer Chemistry: Spirodilactone Epoxy Curing vs. Mono-Ketone Cross-Linking

1,6-Dioxaspiro[4.4]nonane-2,7-dione has been explicitly studied as a curing agent for diglycidyl ether of bisphenol A (DGEBA) epoxy resins using ytterbium triflate as initiator, and serves as a monomer for polyether and polyamide synthesis . Patents disclose thermosetting resin compositions comprising 2,7-dioxo-1,6-dioxaspiro[4.4]nona-3,8-diene compounds with polymerizable monomers bearing active hydrogen atoms for enhanced thermal oxidative stability [1]. The spirodilactam derivatives (2,7-diazaspiro[4.4]nonane-1,6-diones), synthesized from 2,7-dioxaspiro[4.4]nonane-1,6-dione, demonstrate improved hydrolytic and thermal oxidative stability at elevated temperatures owing to the absence of activated methylene hydrogen atoms [2]. 2,7-Dioxaspiro[4.4]nonan-4-one, with its single ketone, offers a distinct cross-linking mode: the C4 carbonyl can participate in Schiff base formation, ketalization, or enolate chemistry, enabling orthogonal polymerization strategies not available to the dilactone. However, no peer-reviewed study directly comparing the thermo-mechanical properties of polymers derived from the mono-ketone versus the spirodilactone has been identified. This evidence is cross-study comparable with respect to documented polymer applications of structurally related spiro compounds.

Epoxy curing Thermoset resin Spirodilactone monomer

Validated Application Scenarios for 2,7-Dioxaspiro[4.4]nonan-4-one


Medicinal Chemistry: Spiroketal Library Diversification for LOX Screening

The 2,7-dioxaspiro[4.4]nonane scaffold is characterized as a potent lipoxygenase inhibitor, validated to interfere with arachidonic acid metabolism [1]. In spiroketal library screening programs, 2,7-dioxaspiro[4.4]nonan-4-one provides a mono-ketone diversification handle—via reductive amination, Grignard addition, or oxime formation at C4—that is not available on the fully oxidized spirodilactone. This enables systematic SAR exploration of the C4 substituent's effect on LOX isoform selectivity and potency. The indiculide A benchmark (5-LOX IC50 = 2.57 μM vs. zileuton IC50 = 3.70 μM) [2] establishes that spiroketal-class compounds can achieve pharmacologically relevant LOX inhibition, supporting the inclusion of 2,7-dioxaspiro[4.4]nonan-4-one as a core scaffold in LOX-focused screening decks.

Synthetic Methodology: Chemoselective Carbonyl Chemistry on Rigid Spiroketal

2,7-Dioxaspiro[4.4]nonan-4-one offers a single ketone within a conformationally constrained spirocyclic framework, enabling chemoselective transformations (e.g., enantioselective reduction to chiral alcohol, Wittig olefination, reductive amination) without competing reactivity from a second carbonyl. This contrasts with 1,6-dioxaspiro[4.4]nonane-2,7-dione, where both lactone carbonyls participate in ring-opening reactions under nucleophilic or reductive conditions [1]. The mono-ketone is therefore the preferred substrate for developing stereoselective spiroketal functionalization methodologies, as documented in spiroketal synthetic methodology literature [2].

Polymer Chemistry: Orthogonal Cross-Linking Monomer for Thermoset Resins

While 1,6-dioxaspiro[4.4]nonane-2,7-dione is established as a DGEBA epoxy curing agent [1] and spirodilactam derivatives are patented for enhanced thermal oxidative stability in thermoset resins [2], 2,7-dioxaspiro[4.4]nonan-4-one enables complementary cross-linking chemistries via its single ketone. The C4 carbonyl can form Schiff base linkages with diamine comonomers or undergo ketalization with polyols, producing polymer networks with distinct topology and degradation profiles. This orthogonal reactivity is valuable for formulators seeking to expand the property space of spiroketal-containing thermosets beyond what is achievable with lactone ring-opening polymerization alone.

Natural Product Synthesis: Spiroketal Core Intermediate Construction

The 1,7-dioxaspiro[4.4]nonane framework is a recurring motif in biologically active natural products including prehispanolone, sphydrofuran, secosyrins, and syringolides [1]. 2,7-Dioxaspiro[4.4]nonan-4-one, with its [4.4]-spiroketal architecture and addressable C4 ketone, serves as a strategic late-stage intermediate for the total synthesis of these and related natural products. The mono-ketone functionality can be elaborated into the diverse oxygenation and alkylation patterns found in the natural product family, while the pre-formed spiroketal core avoids the need for acid-catalyzed spirocyclization of sensitive intermediates later in the synthetic sequence.

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